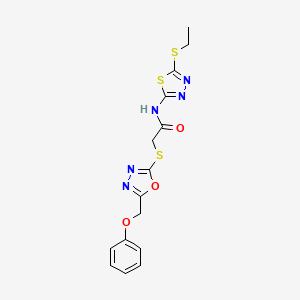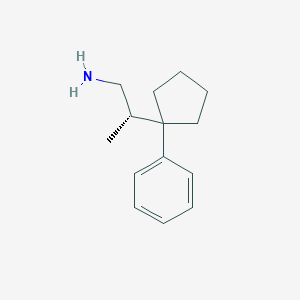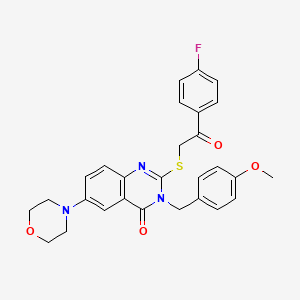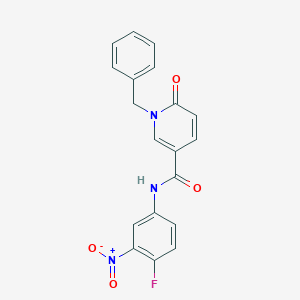
Pyridylglutarimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Aromatase Inhibition in Breast Cancer
Pyridylglutarimide, specifically 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), is investigated for its role as an aromatase inhibitor in postmenopausal breast cancer. It effectively suppresses plasma oestradiol levels in patients, showing promise as a novel therapeutic option in breast cancer treatment. This suppression of oestradiol is crucial in managing hormone-responsive breast cancers (Haynes et al., 2004).
Metabolite Characterization
In the realm of drug metabolism, pyridylglutarimide has been studied for its metabolites. Using liquid chromatography-mass spectrometry, researchers identified several urinary metabolites, including PG N-oxide and hydroxylation products. These findings are vital for understanding the drug's metabolic pathways and potential interactions in the body (Poon et al., 1991).
Pharmacokinetics and Dynamics
The pharmacokinetics and pharmacodynamics of PyG, particularly in breast cancer treatment, have been studied. The non-linear pharmacokinetics and the impact of PyG on oestradiol levels provide insights into its potential therapeutic use and the need for precise dosing strategies (Haynes et al., 2004).
Biological Evaluation of Analogues
Research into 5-hydroxymethylpyrimidines, related to pyrimidine derivatives like pyridylglutarimide, demonstrates their potential in medicinal chemistry. These compounds have been explored for their cytotoxic properties against cancer cell lines, offering a pathway for developing new anticancer drugs (Stolarczyk et al., 2021).
Insecticidal Action
Pyridalyl, a compound related to pyridylglutarimide, has shown effectiveness against various insect pests. Its mode of action includes cytotoxicity and prevention of protein synthesis, making it a potential candidate for pest control in agriculture (Abbasi-Mojdehi et al., 2020).
Environmental and Developmental Toxicity
Studies on Pyrimethanil, related to pyridylglutarimide, show its developmental and cardiac toxicity in zebrafish. These findings raise concerns about the environmental and health impacts of Pyrimethanil residues (Meng et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyridin-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHDFKPIDQTXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridylglutarimide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)



![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)
![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)

![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)
![2-Cyclopropyl-4-methyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2915729.png)


![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)